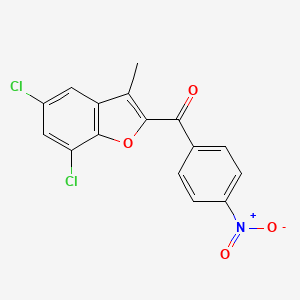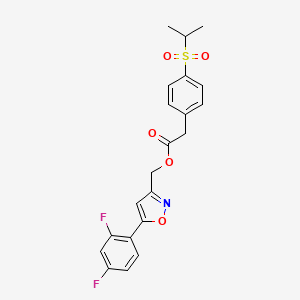
(5-(2,4-Difluorophenyl)isoxazol-3-yl)methyl 2-(4-(isopropylsulfonyl)phenyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (5-(2,4-Difluorophenyl)isoxazol-3-yl)methyl 2-(4-(isopropylsulfonyl)phenyl)acetate is a complex organic molecule featuring an isoxazole ring, a difluorophenyl group, and an isopropylsulfonyl phenyl acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-(2,4-Difluorophenyl)isoxazol-3-yl)methyl 2-(4-(isopropylsulfonyl)phenyl)acetate typically involves multiple steps:
Formation of the Isoxazole Ring: This can be achieved through a cyclization reaction involving a nitrile oxide and an alkyne. The nitrile oxide is usually generated in situ from an oxime and a chlorinating agent.
Introduction of the Difluorophenyl Group: This step involves the use of a difluorobenzene derivative, which can be introduced via a nucleophilic aromatic substitution reaction.
Attachment of the Isopropylsulfonyl Phenyl Acetate Moiety: This step can be accomplished through esterification reactions, where the phenyl acetate is reacted with an appropriate sulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for the cyclization step and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the isoxazole ring, leading to the formation of oxazole derivatives.
Reduction: Reduction reactions can target the difluorophenyl group, potentially converting it to a phenyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Oxazole derivatives.
Reduction: Phenyl derivatives.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
Chemistry
The compound is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds with potential biological activities.
Biology
In biological research, this compound can be used to study the effects of isoxazole derivatives on various biological pathways and processes.
Medicine
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials and as a precursor for the production of other valuable chemicals.
Mechanism of Action
The mechanism by which (5-(2,4-Difluorophenyl)isoxazol-3-yl)methyl 2-(4-(isopropylsulfonyl)phenyl)acetate exerts its effects is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The isoxazole ring and the difluorophenyl group may play crucial roles in binding to these targets, thereby modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (5-(4-Methoxyphenyl)isoxazol-3-yl)methyl 2-(4-(isopropylsulfonyl)phenyl)acetate
- (5-(2,4-Dichlorophenyl)isoxazol-3-yl)methyl 2-(4-(isopropylsulfonyl)phenyl)acetate
Uniqueness
The presence of the difluorophenyl group in (5-(2,4-Difluorophenyl)isoxazol-3-yl)methyl 2-(4-(isopropylsulfonyl)phenyl)acetate imparts unique electronic properties that can influence its reactivity and biological activity. This makes it distinct from other similar compounds, which may have different substituents on the phenyl ring.
Properties
IUPAC Name |
[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl 2-(4-propan-2-ylsulfonylphenyl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F2NO5S/c1-13(2)30(26,27)17-6-3-14(4-7-17)9-21(25)28-12-16-11-20(29-24-16)18-8-5-15(22)10-19(18)23/h3-8,10-11,13H,9,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RULDQGURCSCZDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)OCC2=NOC(=C2)C3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F2NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[(4-ethoxyphenyl)amino]-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide](/img/structure/B2648159.png)


![5-[(3-chlorophenyl)sulfanyl]-N-(2,4-difluorophenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2648166.png)
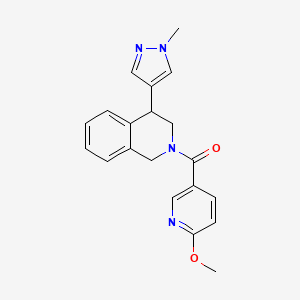
![4-[5-(4-Hydroxyphenyl)pyrimidin-2-yl]phenol](/img/structure/B2648170.png)
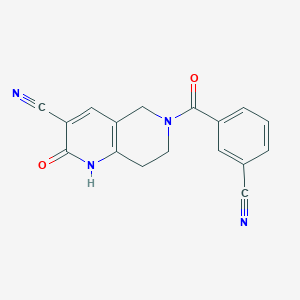
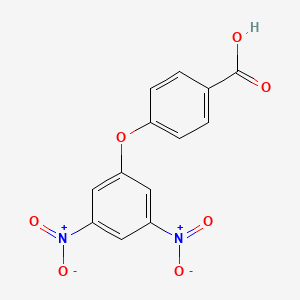
![ethyl 2-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamido)benzoate](/img/structure/B2648177.png)

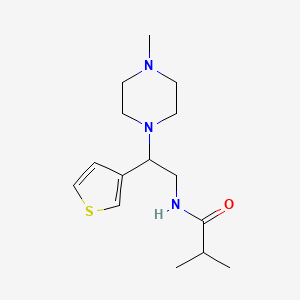
![3-[1-(2,4,5-Trifluoro-3-methoxybenzoyl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B2648180.png)
![5-bromo-2-chloro-N-[2-(4-chlorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2648181.png)
